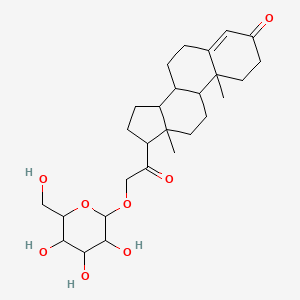
Deoxycorticosterone 21-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycorticosterone 21-glucoside is a steroidal glycoside derived from deoxycorticosterone. It is formed by the glucosylation of the 21-hydroxyl group of deoxycorticosterone. This compound is of interest due to its potential biological activities and its role in the metabolism of corticosteroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deoxycorticosterone 21-glucoside can be synthesized through enzymatic glucosylation. The enzyme uridine diphosphate-glucose-dependent glycosyltransferase (OcUGT1) from Ornithogalum caudatum has been shown to catalyze the glucosylation of deoxycorticosterone at the 21-hydroxyl group . The reaction typically involves the use of uridine diphosphate-glucose as the glucosyl donor and is carried out under mild conditions to ensure the stability of the steroidal structure.
Industrial Production Methods
Industrial production of this compound may involve bioconversion processes using microbial or plant cell cultures that express the necessary glycosyltransferase enzymes. These biotechnological approaches can offer a sustainable and efficient method for producing this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxycorticosterone 21-glucoside primarily undergoes glucosylation reactions. The glucosylation at the 21-hydroxyl group enhances the hydrophilicity of the compound, which can influence its biological activity and solubility .
Common Reagents and Conditions
The glucosylation reaction involves uridine diphosphate-glucose as the glucosyl donor and the enzyme OcUGT1 as the catalyst. The reaction is typically carried out in an aqueous buffer at a neutral pH and moderate temperature to maintain enzyme activity and substrate stability .
Major Products Formed
The major product of the glucosylation reaction is this compound. This compound can further undergo metabolic transformations in vivo, potentially leading to the formation of other glucosylated or hydroxylated derivatives .
Applications De Recherche Scientifique
Deoxycorticosterone 21-glucoside has several scientific research applications:
Neuroprotection: It has been shown to exhibit neuroprotective effects against oxidative stress-induced cell death and reactive oxygen species production.
Pharmaceutical Development: As a steroidal glycoside, it can serve as a precursor for the synthesis of other bioactive steroid compounds.
Biological Studies: It is used in studies investigating the metabolism and biological activities of corticosteroids and their derivatives.
Mécanisme D'action
The mechanism of action of deoxycorticosterone 21-glucoside involves its interaction with glucocorticoid receptors. The glucosylation at the 21-hydroxyl group may enhance its binding affinity to these receptors, thereby modulating its biological activity. The compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and inhibit reactive oxygen species production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycorticosterone: The parent compound of deoxycorticosterone 21-glucoside, which lacks the glucosyl group.
Corticosterone: Another corticosteroid that can undergo glucosylation to form corticosterone 21-glucoside.
11-Deoxycortisol: A related corticosteroid that also exhibits glucocorticoid activity.
Uniqueness
This compound is unique due to its specific glucosylation at the 21-hydroxyl group, which enhances its hydrophilicity and potentially its biological activity. This modification distinguishes it from other corticosteroids and their glucosylated derivatives .
Propriétés
Numéro CAS |
4319-56-6 |
|---|---|
Formule moléculaire |
C27H40O8 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,21+,22+,23-,24+,25+,26-,27-/m0/s1 |
Clé InChI |
SMSMUZPFFJLROV-LARVYCNESA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


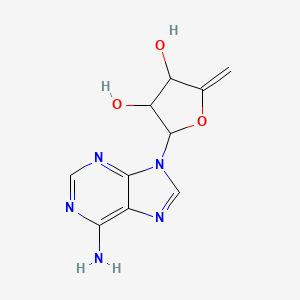
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)
![Methyl4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)
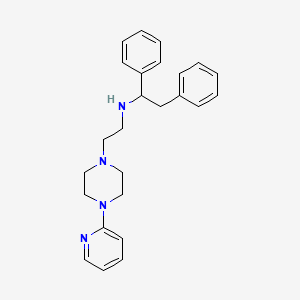

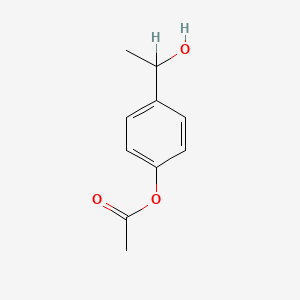

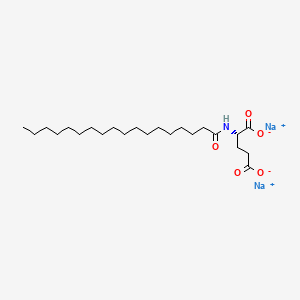
![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)
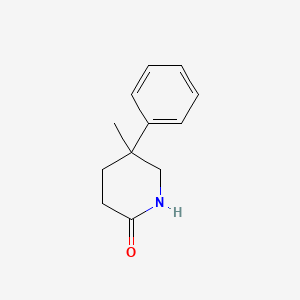
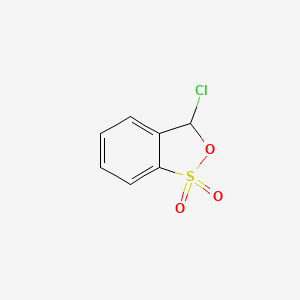
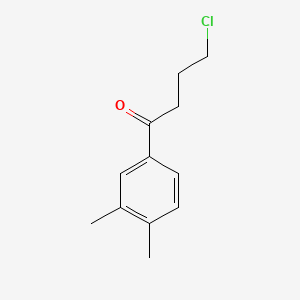
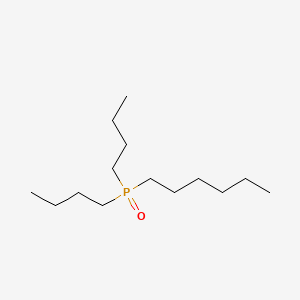
![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)
